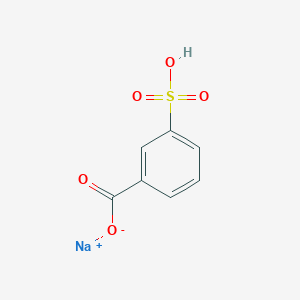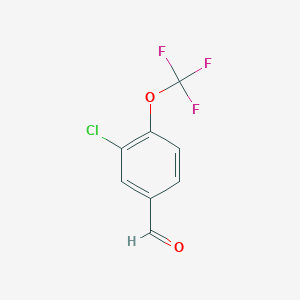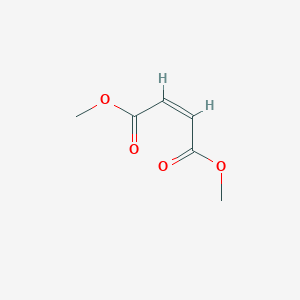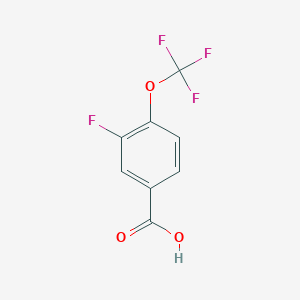
邻苯二甲酸
描述
Phthalamic acid is a compound with the linear formula H2NC(O)C6H4CO2H . It is a derivative of phthalic acid and can be synthesized from the reaction between ammonia and phthalic anhydride .
Synthesis Analysis
Phthalamic acid can be synthesized from the reaction between ammonia and phthalic anhydride by a modified Auger’s method . In addition, phthalamic acid analogs have been designed, synthesized, and biologically evaluated by in vitro and in silico studies to reveal their β-glucosidase inhibition potential as well as their cytotoxic capacity .
Molecular Structure Analysis
The molecular formula of Phthalamic acid is C8H7NO3 . The average mass is 165.146 Da and the monoisotopic mass is 165.042587 Da .
Chemical Reactions Analysis
Phthalamic acid undergoes hydrolysis about 105 times faster than benzamide . It can also be converted into anthranilic acids .
Physical And Chemical Properties Analysis
Phthalamic acid has a density of 1.4±0.1 g/cm³ . Its boiling point is 394.2±25.0 °C at 760 mmHg . The vapor pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 67.9±3.0 kJ/mol . The flash point is 192.2±23.2 °C . The index of refraction is 1.615 .
科学研究应用
Environmental Science: Detection and Analysis of Phthalates
Phthalamic acid is utilized in environmental science primarily for the detection and analysis of phthalates in various environmental samples. A novel analytical method using on-line liquid chromatography-gas chromatography (LC-GC) has been developed to determine trace levels of phthalic acid esters (PAEs) in complex matrices like wastewater . This method leverages the sensitivity of Phthalamic acid derivatives for accurate quantification and monitoring of environmental pollutants.
Medical Research: β-Glucosidase Inhibition
In medical research, Phthalamic acid derivatives have shown potential as inhibitors of β-glucosidase, an enzyme linked to non-alcoholic fatty liver disease and liver carcinoma . The inhibitory properties of Phthalamic acid are being explored to design new analogs that could serve as potent therapeutic agents against diseases associated with β-glucosidase activity.
Analytical Chemistry: Chromatographic Methods
Phthalamic acid plays a significant role in analytical chemistry, particularly in the development of chromatographic methods for the determination of phthalates in various samples . Its derivatives are used as standards and references in chromatography to ensure the precision and accuracy of analytical results.
Material Science: Plasticizer Precursor
In material science, Phthalamic acid is a precursor for the production of phthalate esters, which are widely used as plasticizers. These esters impart flexibility and durability to plastics, making them essential in the manufacturing of PVC and other polymer-based materials .
Biotechnology: Bacterial Degradation of Phthalates
Biotechnological applications of Phthalamic acid include the study of bacterial degradation of phthalate esters. Understanding the metabolic pathways and assimilation processes of bacteria that degrade PAEs can lead to bioremediation strategies for mitigating environmental pollution caused by these compounds .
Pharmaceuticals: Excipient in Medicinal Products
Phthalamic acid and its esters are used as excipients in pharmaceutical formulations. They modify the viscosity of pharmaceutical preparations and control drug-release characteristics, especially in modified-release medications . The role of Phthalamic acid in enhancing the efficacy and stability of medicinal products is a critical area of pharmaceutical research.
作用机制
Target of Action
Phthalamic acid, a derivative of phthalic acid, primarily targets nuclear receptors in various neural structures involved in controlling brain functions . These receptors play a crucial role in the onset of neurological disorders at the intracellular level . Another study suggests that Phthalamic acid directly associates with and inhibits PIN auxin transporters .
Mode of Action
Phthalamic acid interferes with its targets by dysregulating the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It also interferes with hormone synthesis, transport, and metabolism . This interaction can alter the development and function of hormone-dependent structures within the nervous system, potentially inducing neurological disorders .
Biochemical Pathways
Phthalamic acid affects several biochemical pathways. It has been found to disrupt the endocrine system, affecting reproductive health and physical development . It also interferes with the sugar, lipid, and protein metabolic pathways related to stable membrane structure and cell growth . Moreover, it has been reported to be involved in the tricarboxylic acid (TCA) cycle, linoleic acid metabolism, valine, leucine and isoleucine biosynthesis and degradation, α-linolenic acid metabolism, and amino acid biosynthesis .
Pharmacokinetics
It is known to be a solid compound with a melting point of 140-143 °c (lit) . More research is needed to fully understand the ADME properties of Phthalamic acid and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Phthalamic acid’s action are primarily seen in its potential to induce neurological disorders. It can alter the development and function of hormone-dependent structures within the nervous system . Additionally, it has been found to enhance sugar, lipid, and amino acid metabolism, presumably related to the active resistance of cells to organic acid stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Phthalamic acid. For instance, in the natural aquatic environment, the solar photodegradation efficiency of phthalates would be lower than in the experimental environment due to factors such as water turbidity, depth, and other environmental characteristics . More research is needed to fully understand how various environmental factors influence the action of Phthalamic acid.
安全和危害
属性
IUPAC Name |
2-carbamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMRPDYINXWJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058980 | |
| Record name | Benzoic acid, 2-(aminocarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phthalamic acid | |
CAS RN |
88-97-1 | |
| Record name | Phthalamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalamidic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHTHALAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-(aminocarbonyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-(aminocarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phthalamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHTHALAMIDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V344H4PF3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of phthalamic acid?
A1: Phthalamic acid has the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol.
Q2: How are phthalamic acid derivatives typically synthesized?
A2: Phthalamic acid derivatives are commonly synthesized by reacting phthalic anhydride with various amines. This reaction can be carried out in different solvents, and the choice of solvent can influence the reaction outcome. For example, using aqueous ammonia can lead to the formation of phthalamides, while using ethanol or other alcohols often yields phthalimides. []
Q3: What spectroscopic techniques are used to characterize phthalamic acid derivatives?
A3: Researchers commonly use Fourier-transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (1H-NMR) spectroscopy, and carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy to characterize the structure of phthalamic acid derivatives. [, , , ]
Q4: Can phthalamic acids undergo cyclization reactions?
A4: Yes, phthalamic acids can undergo intramolecular cyclization reactions to form phthalimides. This reaction is often facilitated by dehydrating agents like acetic anhydride or by heating. The reaction pathway and product distribution can be influenced by factors such as the substituents on the nitrogen atom, the reaction conditions, and the solvent used. [, , ]
Q5: What are some known biological activities of phthalamic acid derivatives?
A5: Phthalamic acid derivatives exhibit a range of biological activities, including antimicrobial, antimalarial, antihypertensive, antiviral, and herbicidal properties. []
Q6: How do phthalamic acid derivatives exert their plant growth-regulating effects?
A6: Some phthalamic acid derivatives, such as N-(1-naphthyl)phthalamic acid (NPA), act as auxin transport inhibitors. They can induce the formation of pseudonodules on legume roots, similar to those elicited by Rhizobium bacteria. These pseudonodules express early nodulin genes, suggesting that NPA might mimic the activity of compounds produced during the early stages of nodule development. [, , ]
Q7: Have phthalamic acid derivatives been investigated for their anticancer potential?
A7: Yes, certain phthalamic acid derivatives have shown potential as anticancer agents. For instance, a study explored the synthesis and evaluation of new phthalimide and phthalamic acid analogs as β-glucosidase inhibitors. The rationale behind this approach stems from the role of β-glucosidase in hyperglycemia and its association with non-alcoholic fatty liver disease, which can progress to liver carcinoma (HepG2 cancer). The study included in silico analyses, involving molecular docking and MD simulations, to understand the interactions of the synthesized compounds with β-glucosidase. In vitro assays confirmed the inhibitory potential of some compounds against β-glucosidase and their cytotoxic activity against HepG2 cancer cell lines. []
Q8: Are there any phthalamic acid derivatives that have been studied for their effects on the nervous system?
A8: While the provided research does not specifically delve into the neurological effects of phthalamic acid derivatives, one study describes the characteristics of a transplantable rat hepatoma (No. 5123) induced by the ingestion of N-(2-fluorenyl)phthalamic acid (2-FPA). Although the primary focus of this study is on liver cancer, it highlights the potential long-term effects of certain phthalamic acid derivatives. []
Q9: Have any formulation strategies been explored to improve the stability, solubility, or bioavailability of phthalamic acid derivatives?
A9: While the provided research does not delve into specific formulation strategies for phthalamic acid derivatives, this remains an active area of research in drug development.
Q10: How is computational chemistry employed in the study of phthalamic acid derivatives?
A12: Computational chemistry plays a vital role in understanding the structure, properties, and behavior of phthalamic acid derivatives. Researchers use molecular modeling techniques, such as MM+ and AM1 calculations, to predict the dominant conformations of these molecules. These calculations provide valuable insights into the electronic and geometrical parameters that influence their biological activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














